2-异吲哚啉-2-羧酸叔丁酯

描述

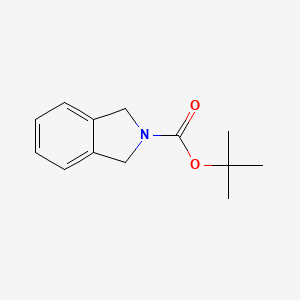

Tert-Butyl isoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl isoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl isoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

芳基烷基胺的合成

该化合物用作在钯 (Pd) 催化的烷基化反应中制备芳基烷基胺的反应物。 芳基烷基胺由于存在于各种生物活性分子中,在药物和精细化工的开发中很重要 .

烯丙基-和芳基吲哚啉的制备

它也用于制备烯丙基-和芳基吲哚啉。 这些结构在药物化学中具有重要意义,因为吲哚啉存在于许多天然产物和药物中 .

模块化吲哚合成

该化合物参与了结节孢酸 A 和 B 高度应变的 CDEF 母体四环的模块化吲哚合成。 这些酸在抗寄生虫治疗中具有潜在的应用 .

生物活性研究

吲哚衍生物,包括 2-异吲哚啉-2-羧酸叔丁酯,显示出各种具有生物活性的特性。 它们正在研究其在治疗癌细胞、微生物和不同类型疾病中的潜在应用 .

异吲哚啉-1,3-二酮的合成

一种直接的环化方法利用 2-异吲哚啉-2-羧酸叔丁酯合成异吲哚啉-1,3-二酮,由于其广泛的应用而受到关注 .

药理活性研究

吲哚衍生物以其多样的生物学和临床应用而闻名。 对这些化合物的药理活性的研究正在进行,以探索其全部潜力 .

作用机制

Target of Action

Tert-Butyl Isoindoline-2-carboxylate, also known as Tert-Butyl 1,3-dihydroisoindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they have significant molecular and cellular effects.

生物活性

Tert-butyl isoindoline-2-carboxylate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl isoindoline-2-carboxylate is , with a molar mass of approximately 205.25 g/mol. The compound features an isoindoline core, which contributes to its biological reactivity and interaction with various molecular targets.

The biological activity of tert-butyl isoindoline-2-carboxylate can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, modulating their activity. This is particularly relevant in pathways associated with cancer progression and inflammation.

- Receptor Modulation : Its structure allows for binding to various receptors, influencing signaling pathways critical in disease mechanisms.

- Electrophilic Nature : The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that tert-butyl isoindoline-2-carboxylate exhibits notable biological activities:

- Anticancer Properties : Studies have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | , |

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolism | , |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of tert-butyl isoindoline-2-carboxylate on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of tert-butyl isoindoline-2-carboxylate resulted in a marked decrease in edema formation and inflammatory cytokine levels. The compound was shown to inhibit NF-kB activation, a key regulator of inflammatory responses, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on optimizing the synthesis of tert-butyl isoindoline-2-carboxylate derivatives to enhance its biological activity. Various synthetic routes have been explored, yielding compounds with improved potency against specific targets:

属性

IUPAC Name |

tert-butyl 1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXECVLLAHDLREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。